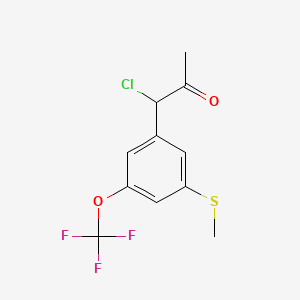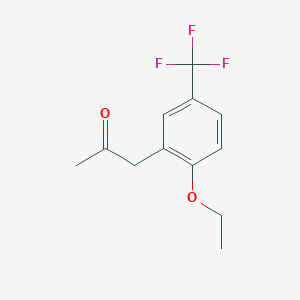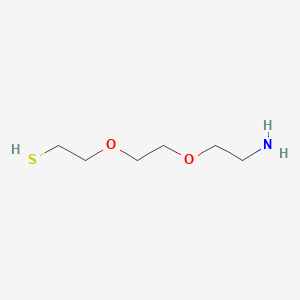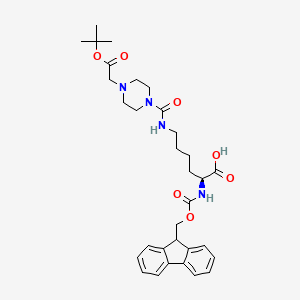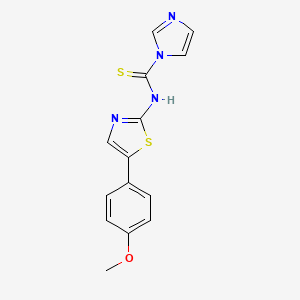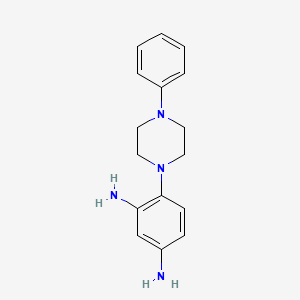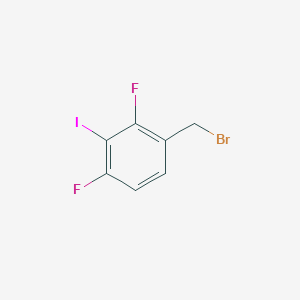
1-(Bromomethyl)-2,4-difluoro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-2,4-difluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-2,4-difluoro-3-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2,4-difluoro-3-iodotoluene. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of the methyl group with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-2,4-difluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution: The presence of halogens on the benzene ring makes it susceptible to further electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of dehalogenated products.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-2,4-difluoro-3-iodobenzene has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Employed in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: Utilized in the synthesis of biologically active molecules for studying cellular processes and pathways.
Industrial Chemistry: Acts as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-2,4-difluoro-3-iodobenzene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of halogens can enhance the compound’s binding affinity and specificity towards its target, making it a valuable tool in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Chloromethyl)-2,4-difluoro-3-iodobenzene
- 1-(Bromomethyl)-2,4-difluoro-3-chlorobenzene
- 1-(Bromomethyl)-2,4-difluoro-3-bromobenzene
Uniqueness
1-(Bromomethyl)-2,4-difluoro-3-iodobenzene is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring This unique halogenation pattern imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations
Propiedades
Fórmula molecular |
C7H4BrF2I |
|---|---|
Peso molecular |
332.91 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2,4-difluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4BrF2I/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |
Clave InChI |
DPYDQOPEXWRFGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CBr)F)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


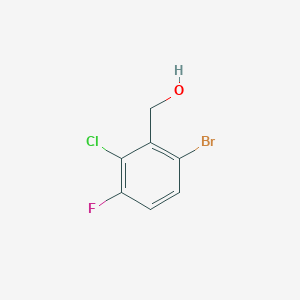
![(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B14048506.png)
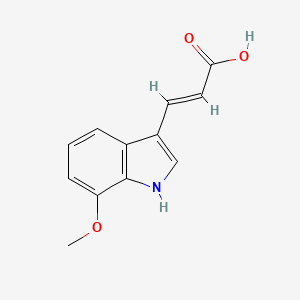

![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)
